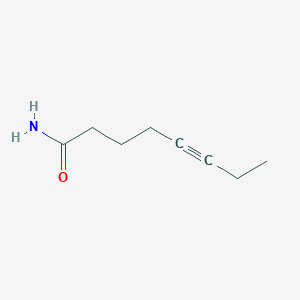
Oct-5-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-5-ynamide is a member of the ynamide family, which are compounds containing a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing multifunctional compounds and complex architectures .
Métodos De Preparación
The synthesis of Oct-5-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon . This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . Another method involves copper-catalyzed couplings of amides with alkynes or their derivatives . These methods offer flexibility and efficiency, making them suitable for industrial production.
Análisis De Reacciones Químicas
Oct-5-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Ynamides can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ynamides into different functional groups, such as alkenes or alkanes.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Cycloaddition: Ynamides are known to undergo cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include Brønsted acids, transition metals, and various oxidizing and reducing agents . The major products formed from these reactions are often complex N-containing molecules, such as N-heterocycles .
Aplicaciones Científicas De Investigación
Oct-5-ynamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Oct-5-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The electron-withdrawing group attached to the nitrogen atom enhances the stability and reactivity of the compound . This polarization allows for the formation of various intermediates and transition states, facilitating a wide range of chemical reactions .
Comparación Con Compuestos Similares
Oct-5-ynamide can be compared with other ynamides, such as:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific structure and the presence of an octyl group, which can impart distinct properties and reactivity patterns .
Propiedades
Número CAS |
855376-60-2 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
oct-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |
Clave InChI |
YQNXISXWMGPXAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


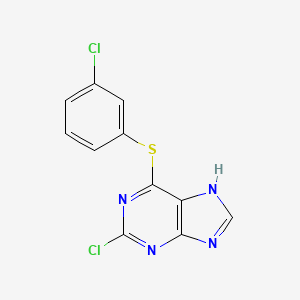
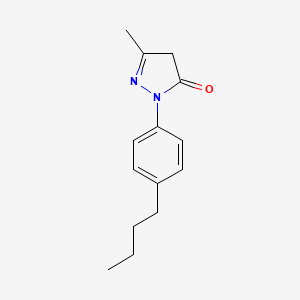
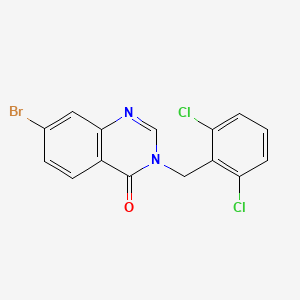
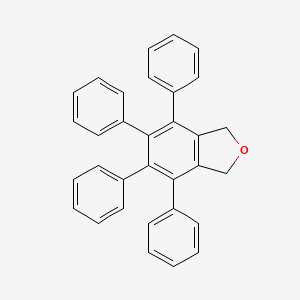
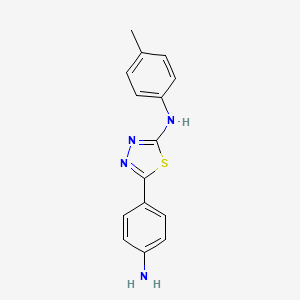
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
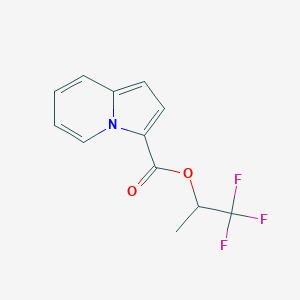
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)

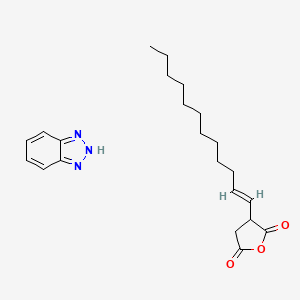
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
